Kopexil

Hair Growth Alopecia Follicle Count

Kopexil (Diaminopyrimidine Oxide; Aminexil) delivers 55% greater hair follicle count, 49% longer anagen phase, and 1.3× HGF upregulation versus minoxidil in validated in vivo models—without pharmaceutical regulatory burden. As a cosmetic-grade ingredient (not FDA/EMA drug-classified), it enables faster market entry for anti-hair loss serums, shampoos, and tonics. Target 5% concentration in hydro-alcoholic leave-on formulations for optimal efficacy. Its water solubility and favorable 28-day dermal safety profile support both rinse-off and leave-on formats. Available in ≥98% purity from vetted global sources.

Molecular Formula C8H12N8O2
Molecular Weight 126.12 g/mol
CAS No. 74638-76-9
Cat. No. B1673750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKopexil
CAS74638-76-9
SynonymsKopexil;  Aminexil;  Mexoryl SAG; 
Molecular FormulaC8H12N8O2
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=C(N(C(=N)N=C1)O)N
InChIInChI=1S/C4H6N4O/c5-3-1-2-7-4(6)8(3)9/h1-2,6,9H,5H2
InChIKeySGHQFNHCCOBUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kopexil (CAS 74638-76-9): A Pyrimidine N-Oxide Hair Growth Active for Cosmetic and Research Applications


Kopexil (INCI: Diaminopyrimidine Oxide; trade name Aminexil) is a synthetic pyrimidine N-oxide derivative structurally analogous to the antihypertensive agent minoxidil. It is utilized primarily as a topical active ingredient in cosmetic hair care formulations to combat hair loss and promote hair growth. Mechanistically, kopexil is reported to inhibit 5α-reductase, potentially activate potassium channels, and mitigate perifollicular fibrosis by preventing collagen cross-linking, thereby prolonging the anagen (growth) phase of the hair cycle [1]. It is not approved as a pharmaceutical drug by the FDA or EMA and is marketed solely as a cosmetic ingredient [2].

Why Kopexil (CAS 74638-76-9) Cannot Be Substituted with Minoxidil or Other Pyrimidine Analogs


Despite its structural similarity to minoxidil, kopexil exhibits a distinct pharmacological and safety profile that precludes generic substitution. Direct comparative in vivo studies demonstrate that kopexil elicits significantly different quantitative outcomes in hair follicle count, anagen phase induction, and growth factor expression [1]. Furthermore, its regulatory classification as a cosmetic ingredient rather than a pharmaceutical drug [2] imposes distinct formulation constraints and procurement pathways that are not interchangeable with minoxidil-based products. Substituting kopexil with minoxidil or other pyrimidine derivatives without rigorous reformulation and re-evaluation would alter the intended efficacy and safety characteristics of the final product.

Kopexil (CAS 74638-76-9) vs. Minoxidil: Quantitative In Vivo Efficacy and Safety Differentiation


Hair Follicle Count and Anagen Phase Induction: Kopexil Outperforms Minoxidil

In a 28-day in vivo murine study, topical application of a 5% (w/v) hydro-alcoholic kopexil solution yielded a significantly higher number of hair follicles compared to an equivalent 5% minoxidil solution. Specifically, the kopexil treatment group exhibited 1.55 times more hair follicles than the minoxidil group [1]. Additionally, the percentage of hairs in the anagen (active growth) phase was 61.1% for kopexil versus 41.4% for minoxidil, representing a 1.49-fold increase [1].

Hair Growth Alopecia Follicle Count Anagen Phase

Hair Weight Increase: Quantitative Advantage of Kopexil Over Minoxidil

In the same 28-day in vivo comparative study, the average hair weight from treated skin areas was measured. Mice treated with kopexil 5% exhibited the highest hair weight among all experimental groups. The average hair weight in the kopexil treatment group was 1.1 times greater than that of the minoxidil-treated group (P < 0.05) [1].

Hair Weight Hair Growth Quantitative Morphology

Hepatocyte Growth Factor (HGF) Upregulation: Kopexil Superiority Over Minoxidil

Western blot analysis of skin samples following 4 weeks of treatment revealed that kopexil significantly upregulated Hepatocyte Growth Factor (HGF) expression compared to minoxidil. The mean relative expression of HGF in the kopexil treatment group was 1.3 times higher than that in the minoxidil group (P < 0.0001) [1].

HGF Hair Growth Factor Protein Expression Western Blot

Vascular Endothelial Growth Factor (VEGF) Induction: Kopexil Advantage Over Minoxidil

Parallel western blot analysis demonstrated that kopexil treatment resulted in significantly higher VEGF expression relative to minoxidil. The mean relative expression of VEGF in the kopexil group was 1.1 times higher than that in the minoxidil group (P < 0.0001) [1].

VEGF Angiogenesis Hair Growth Western Blot

Hepatorenal Safety Profile: No Significant Toxicity Observed for Kopexil or Minoxidil

Toxicological assessment in the same 28-day study included measurement of liver and kidney weights and histopathological examination. No statistically significant differences in liver or kidney weights were observed among the kopexil, minoxidil, and negative control groups (P > 0.05) [1]. Histological evaluation revealed no noticeable morphological variations across the groups [1].

Toxicity Liver Kidney Histopathology

Regulatory Classification and Procurement Distinction: Cosmetic vs. Pharmaceutical Status

Kopexil is classified exclusively as a cosmetic active ingredient and is not approved as a drug by the FDA or EMA for therapeutic use [1]. In contrast, minoxidil is an FDA-approved pharmaceutical for androgenetic alopecia (topical) and hypertension (oral) [2]. This fundamental regulatory distinction carries direct procurement and formulation implications: kopexil can be incorporated into over-the-counter cosmetic hair care products without prescription requirements or pharmaceutical manufacturing compliance burdens, whereas minoxidil-containing products are regulated as drugs in many jurisdictions.

Regulatory Status Cosmetic Ingredient FDA Approval Procurement

Kopexil (CAS 74638-76-9): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Cosmetic Anti-Hair Loss Serums and Leave-On Formulations

Given its demonstrated superiority over minoxidil in follicle count (+55%), anagen phase induction (+49%), hair weight (+10%), and growth factor upregulation (HGF +30%; VEGF +10%) in a 5% hydro-alcoholic vehicle [1], kopexil is an ideal active ingredient for leave-on cosmetic hair serums, tonics, and lotions targeting androgenetic alopecia or general hair thinning. Its favorable safety profile in 28-day topical application [1] further supports its use in daily cosmetic regimens.

Shampoo and Conditioner Formulations for Hair Density Enhancement

Kopexil's efficacy at 5% concentration in promoting hair follicle count and anagen maintenance [1] translates well to rinse-off formulations where extended contact time or high concentration are not feasible. Its water solubility facilitates incorporation into aqueous-based shampoos and conditioners aimed at improving perceived hair volume and reducing shedding.

Research Tool for Hair Follicle Biology and Alopecia Models

The quantitative data showing kopexil's upregulation of HGF (1.3×) and VEGF (1.1×) relative to minoxidil [1] positions this compound as a valuable molecular probe for investigating hair growth signaling pathways in vitro (e.g., dermal papilla cell cultures) and in vivo (e.g., murine models of alopecia). Its distinct mechanism involving 5α-reductase inhibition and anti-fibrotic activity [2] offers a complementary research tool to minoxidil.

Over-the-Counter Cosmetic Products Avoiding Pharmaceutical Regulation

Because kopexil is not classified as a drug by the FDA or EMA [3], formulators can develop and market anti-hair loss cosmetic products without the extensive clinical trial requirements and manufacturing controls mandated for pharmaceutical agents like minoxidil. This regulatory advantage reduces time-to-market and development costs, making kopexil a strategic choice for cosmetic brands seeking efficacious, non-prescription hair growth solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kopexil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.